molecular formula C22H19BrN2O2 B394298 2-(3-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(3-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B394298
M. Wt: 423.3g/mol
InChI Key: DEUDBEKAXGPTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine and ethoxy groups attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 4-ethoxyaniline to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as ammonium acetate to yield the desired quinazolinone compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions often require catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
  • 2-(3-fluorophenyl)-3-(4-ethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
  • 2-(3-methylphenyl)-3-(4-ethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Uniqueness

2-(3-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, making this compound distinct from its analogs with different substituents.

Properties

Molecular Formula

C22H19BrN2O2

Molecular Weight

423.3g/mol

IUPAC Name

2-(3-bromophenyl)-3-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H19BrN2O2/c1-2-27-18-12-10-17(11-13-18)25-21(15-6-5-7-16(23)14-15)24-20-9-4-3-8-19(20)22(25)26/h3-14,21,24H,2H2,1H3

InChI Key

DEUDBEKAXGPTPN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Br

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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